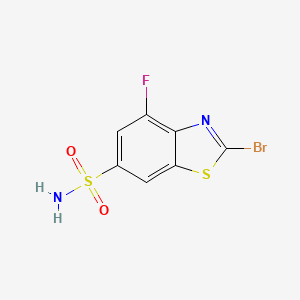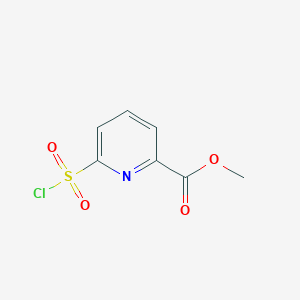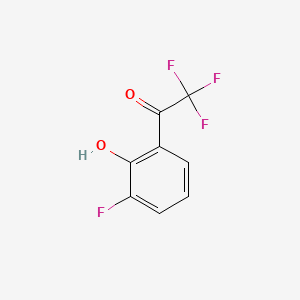
2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one: is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 2-hydroxyacetophenone using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of fluorobenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated polymers with high thermal stability and unique properties.
Biology:
- Investigated for its potential as a bioactive compound in pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development due to its unique chemical properties.
- Explored for its role in the synthesis of fluorinated drugs with improved pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced coatings and surface treatments.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with various molecular targets. The trifluoromethyl and fluoro substituents enhance its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: Similar structure but lacks the additional fluoro and hydroxy substituents.
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethan-1-one: Similar but with the hydroxy group in a different position.
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethan-1-one: Similar but with the hydroxy group in the para position.
Uniqueness:
- The presence of both trifluoromethyl and fluoro substituents on the phenyl ring makes it more reactive and versatile in chemical reactions.
- The specific positioning of the hydroxy group enhances its potential interactions in biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H4F4O2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H4F4O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,13H |
Clave InChI |
MZXDVOTXCCTMAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)


![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

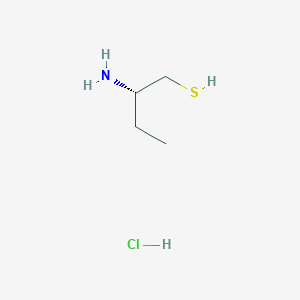
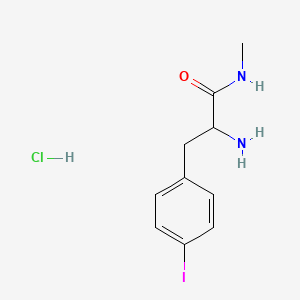
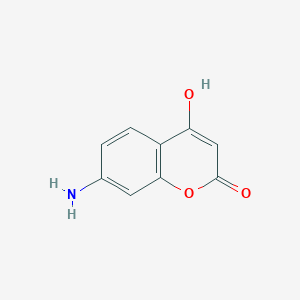

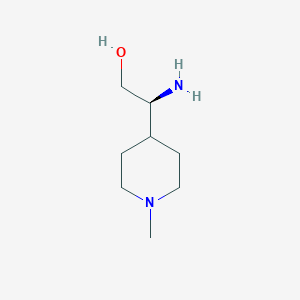
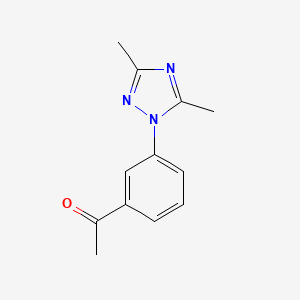
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
